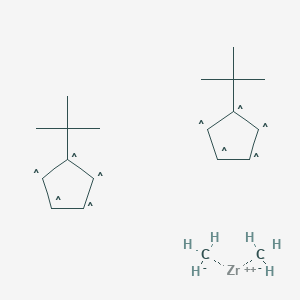
Dimethylbis(t-butylcyclopentadienyl)zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(t-butylcyclopentadienyl)zirconium is an organometallic compound with the chemical formula ([(C_4H_9)C_5H_4]_2Zr(CH_3)_2). It is a pale yellow powder that is insoluble in water. This compound is part of the metallocene family, which are known for their applications in catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)zirconium can be synthesized through the reaction of zirconium tetrachloride with t-butylcyclopentadienyl lithium, followed by methylation with methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides or phosphines.
Major Products Formed
Oxidation: Zirconium dioxide.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various substituted zirconium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Dimethylbis(t-butylcyclopentadienyl)zirconium has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioinorganic chemistry, although its biological applications are less common.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the manufacturing of advanced materials, including thin films and coatings.
Mecanismo De Acción
The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)zirconium primarily involves its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating to the monomer units and enabling their insertion into the growing polymer chain. This process involves the formation of a zirconium-carbon bond, followed by the insertion of the olefin into this bond .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)dimethylzirconium
- Bis(indenyl)dimethylzirconium
- Bis(methylcyclopentadienyl)dimethylzirconium
Uniqueness
Dimethylbis(t-butylcyclopentadienyl)zirconium is unique due to the presence of t-butyl groups on the cyclopentadienyl rings. These bulky substituents provide steric protection to the zirconium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in polymerization processes compared to its less bulky counterparts .
Propiedades
InChI |
InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCZDBQNKHUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)





